molecular formula C22H26N2O2 B2992477 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide CAS No. 955738-20-2

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide

Cat. No.: B2992477
CAS No.: 955738-20-2
M. Wt: 350.462
InChI Key: HICFZMOMAJKCDM-UHFFFAOYSA-N
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Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C22H26N2O2 and its molecular weight is 350.462. The purity is usually 95%.
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Scientific Research Applications

Dopamine D3 Receptor Ligands

N-alkylated 1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized as selective dopamine D3 receptor antagonists, showing high affinity and selectivity. These compounds are valuable for investigating dopamine D3 receptor-related activities, indicating their potential application in the development of novel treatments for disorders associated with the dopaminergic system (Mach et al., 2004).

Synthesis of Novel Quinolindiones

The compound has been involved in the synthesis of novel 7-(N-isobutyrylamino)-2-methylquinoline-5,8-diones, demonstrating efficient synthetic routes with excellent overall yields. These compounds have implications in antitumor agent development, highlighting their potential in medicinal chemistry (Behforouz et al., 1996).

Organocatalytic Enantioselective Syntheses

The compound is related to the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines through organocatalytic enantioselective Pictet-Spengler reactions. This methodology has been used to synthesize natural products and synthetic drugs, showcasing the compound's role in producing biologically active molecules (Mons et al., 2014).

Spectral Characterization of Isoquinoline Derivatives

Isoquinoline derivatives, including those related to the compound , have been synthesized and characterized, exploring their potential pharmacological activities. These studies provide a foundation for future investigations into their therapeutic applications (Zaki et al., 2017).

Properties

IUPAC Name

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-16(2)22(26)24-13-12-18-9-10-20(14-19(18)15-24)23-21(25)11-8-17-6-4-3-5-7-17/h3-7,9-10,14,16H,8,11-13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICFZMOMAJKCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.